5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine
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Overview
Description
5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrrole ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine typically involves the reaction of a pyrrole derivative with a thiazole precursor. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring . The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s aromaticity allows it to interact with DNA and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is unique due to the combination of the thiazole and pyrrole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-(1-methylpyrrol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-11-3-2-6(5-11)7-4-10-8(9)12-7/h2-5H,1H3,(H2,9,10) |
InChI Key |
JBLCTLILCTURHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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